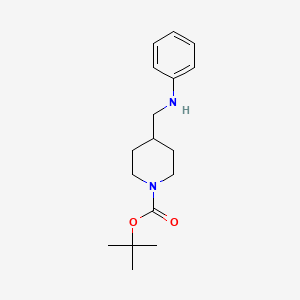
Tert-butyl 4-((phenylamino)methyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-((phenylamino)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a phenyl group, a t-butoxycarbonyl group, and a piperidine ring with a methylamine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-((phenylamino)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the protection of the piperidine nitrogen with a t-butoxycarbonyl group, followed by the introduction of the phenyl group through a nucleophilic substitution reaction. The final step involves the addition of the methylamine group to the piperidine ring under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 4-((phenylamino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidine ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Phenyl-1-t-butoxycarbonylpiperidine-4-carboxylic acid, while reduction may produce this compound derivatives with altered functional groups.
Applications De Recherche Scientifique
Tert-butyl 4-((phenylamino)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-((phenylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
- N-Phenylpiperidine
- N-Phenyl-1-t-butoxycarbonylpiperidine
- N-Phenyl-4-methylpiperidine
Comparison: Tert-butyl 4-((phenylamino)methyl)piperidine-1-carboxylate is unique due to the presence of the t-butoxycarbonyl group, which provides steric hindrance and influences the compound’s reactivity and stability. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry.
Propriétés
Formule moléculaire |
C17H26N2O2 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
tert-butyl 4-(anilinomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-14(10-12-19)13-18-15-7-5-4-6-8-15/h4-8,14,18H,9-13H2,1-3H3 |
Clé InChI |
UJNUVGMUAYIWHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
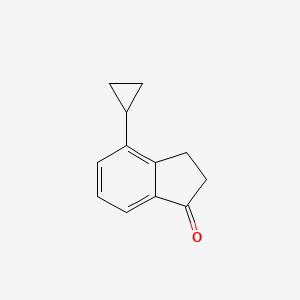

![1-Amino-3-{3-[(dimethylamino)methyl]phenoxy}propan-2-ol](/img/structure/B8574904.png)



![1-[2-(1-Methyl-1H-pyrrol-2-YL)ethyl]-1H-imidazole](/img/structure/B8574932.png)
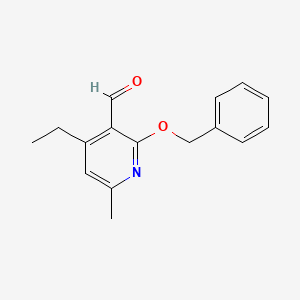

![1-[4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl]piperidine-4-carboxamide](/img/structure/B8574949.png)
![(S)-7-[(S)-1-Phenylethyl]amino-5-azaspiro[2.4]heptane](/img/structure/B8574967.png)
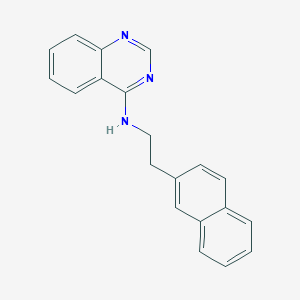
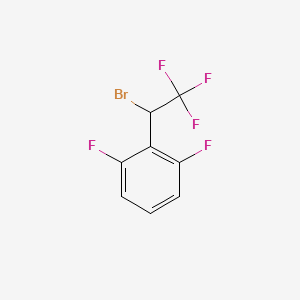
![3-[(Propan-2-yl)amino]butyl phenylacetate](/img/structure/B8574982.png)
